![molecular formula C16H16FNO2 B2907483 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide CAS No. 866042-87-7](/img/structure/B2907483.png)

3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

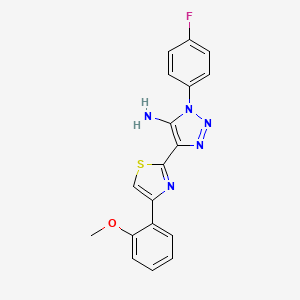

Molecular Structure Analysis

The molecular structure of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide consists of a benzene ring with a fluorine atom at the 3-position. The amide group (CONH) is attached to the benzene ring, and the ethyl group (C2H5) is linked to the amide nitrogen. The methoxy group (OCH3) is positioned on the phenyl ring .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide: is a benzamide derivative, a class of compounds widely used in the pharmaceutical industry. Benzamides are integral to the structure of many therapeutic agents, including those used for treating diarrhea, pain, local anesthesia, cholesterol management, hypertension, and cancer . The compound’s unique structure could be pivotal in synthesizing new drugs with improved efficacy and reduced side effects.

Green Chemistry

The synthesis of benzamide derivatives, including 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide , can be achieved through green chemistry approaches. Utilizing ultrasonic irradiation and Lewis acidic ionic liquids, researchers can create these compounds in an eco-friendly and efficient manner . This method reduces the environmental impact and offers a sustainable pathway for producing pharmaceuticals and other benzamide-based products.

Antioxidant Applications

Benzamide derivatives exhibit significant antioxidant properties. They can scavenge free radicals and chelate metals, which is crucial in preventing oxidative stress-related diseases . 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide could be explored for its potential antioxidant activity, contributing to the development of novel antioxidants.

Antibacterial Activities

Research has shown that benzamides can possess antibacterial properties. They can inhibit the growth of various gram-positive and gram-negative bacteria . 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide could be a candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Material Science

In material science, benzamides are used to modify the properties of plastics, papers, and rubbers . The introduction of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide into these materials could lead to enhancements in durability, flexibility, and other desirable characteristics.

Agricultural Chemistry

Benzamide derivatives are also utilized in agriculture. They can serve as intermediates in the synthesis of compounds with antiplatelet activity, which is beneficial in veterinary medicine . Additionally, 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide might be used to create pesticides or herbicides with specific action mechanisms, contributing to more efficient crop protection strategies.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide may also interact with various biological targets.

Mode of Action

Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to diverse therapeutic effects.

Eigenschaften

IUPAC Name |

3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-20-15-8-3-2-5-12(15)9-10-18-16(19)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJCFWNQMGUAFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2907400.png)

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2907403.png)

![2-[2-(4-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2907404.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2907405.png)

![6-cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2907406.png)

![N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2907407.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2907408.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-bromophenyl)methanone](/img/structure/B2907420.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2907421.png)

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-(3,4-dichlorophenyl)amine](/img/structure/B2907423.png)